molecular formula C8H12N4O B15216661 N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide CAS No. 88380-65-8

N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide

Cat. No.: B15216661
CAS No.: 88380-65-8
M. Wt: 180.21 g/mol
InChI Key: SWGDNECAOAPTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide typically involves the reaction of 2-chloropyrimidine with dimethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(2-(Dimethylamino)pyrimidin-4-yl)ethanol.

    Substitution: Formation of N-(2-(Substituted)pyrimidin-4-yl)acetamide derivatives.

Scientific Research Applications

N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • N-(2-(Methylamino)pyrimidin-4-yl)acetamide
  • N-(2-(Ethylamino)pyrimidin-4-yl)acetamide
  • N-(2-(Dimethylamino)pyridine-4-yl)acetamide

Comparison: N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

CAS No.

88380-65-8

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-[2-(dimethylamino)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C8H12N4O/c1-6(13)10-7-4-5-9-8(11-7)12(2)3/h4-5H,1-3H3,(H,9,10,11,13)

InChI Key

SWGDNECAOAPTHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.